Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group attached to a heptanoate chain with a ketone functional group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-ethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Materials: 7-(4-ethoxyphenyl)-7-oxoheptanoic acid and ethanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-(4-ethoxyphenyl)-7-oxoheptanoic acid.
Reduction: 7-(4-ethoxyphenyl)-7-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylates: These compounds share a similar ester functional group and aryl substitution but differ in the core structure.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate: This compound has a similar ester linkage but contains a coumarin core instead of a heptanoate chain.
Uniqueness
Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate is unique due to its specific combination of an ethoxyphenyl group and a heptanoate chain with a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-20-15-12-10-14(11-13-15)16(18)8-6-5-7-9-17(19)21-4-2/h10-13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJISMEWYEETQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645782 |
Source
|
Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-54-5 |
Source
|
Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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